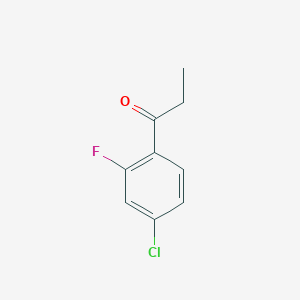

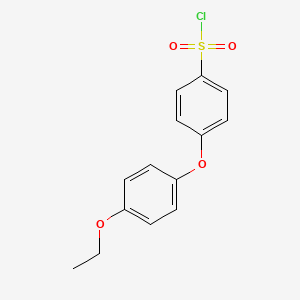

1-(4-Chloro-2-fluorophenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Structure and Spectroscopic Analysis

Research has extensively analyzed the molecular structure and spectroscopic properties of chloro-fluorophenyl derivatives. For example, the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, and HOMO-LUMO, MEP analysis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one have been studied using HF and density functional methods. The study highlighted the compound's significant non-linear optical (NLO) properties, indicating its potential application in photonics and electro-optic devices (Najiya et al., 2014).

Synthesis and Crystal Structures

The synthesis and crystal structures of related chalcone derivatives have also been explored. By employing base-catalyzed Claisen-Schmidt condensation reactions, compounds such as (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have been synthesized. These studies provide insights into the molecular configurations and intermolecular interactions, which are crucial for designing materials with specific physical and chemical properties (Salian et al., 2018).

Photocyclization and Chemical Reactivity

Photocyclization reactions of chloro-substituted derivatives have been investigated, revealing pathways to synthesizing flavones and other organic frameworks. This work demonstrates the chemical versatility and reactivity of chloro-fluorophenyl compounds, opening avenues for creating novel organic molecules with potential applications in medicinal chemistry and material science (Košmrlj & Šket, 2007).

Applications in Nonlinear Optics and Materials Science

The exploration of novel fluorophores and their applications in multiple-mode molecular logic systems showcases the compound's potential in developing advanced materials for sensing, information processing, and storage. Such materials could revolutionize technologies in fields ranging from computing to environmental monitoring (Zhang et al., 2008).

Anticancer Activity

Derivatives of 1-(4-Chloro-2-fluorophenyl)propan-1-one, such as sigma-2 ligands, have been synthesized and evaluated for their anticancer activity. This research indicates the potential of chloro-fluorophenyl derivatives in developing new therapeutic agents for cancer treatment, highlighting the compound's importance in pharmacological research (Asong et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds, such as 1-(4-fluorophenyl)propan-2-amine, have been found to affect the human dopamine (da) reuptake transporter (hdat) . The hDAT plays a crucial role in regulating dopamine levels in the synaptic cleft, thereby influencing mood, motivation, and attention.

Mode of Action

Based on its structural similarity to other psychoactive substances, it may interact with its targets, such as the hdat, and alter their functionality . This could result in changes to the reuptake of dopamine, potentially leading to increased dopamine levels in the synaptic cleft.

Pharmacokinetics

They are likely metabolized in the liver and excreted via the kidneys .

Result of Action

This could result in heightened mood, increased motivation, and potentially, if taken in excess, lead to symptoms of psychosis .

Propriétés

IUPAC Name |

1-(4-chloro-2-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKIZMJWBRRHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2897897.png)

![N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2897905.png)

![6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2897910.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2897915.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897919.png)